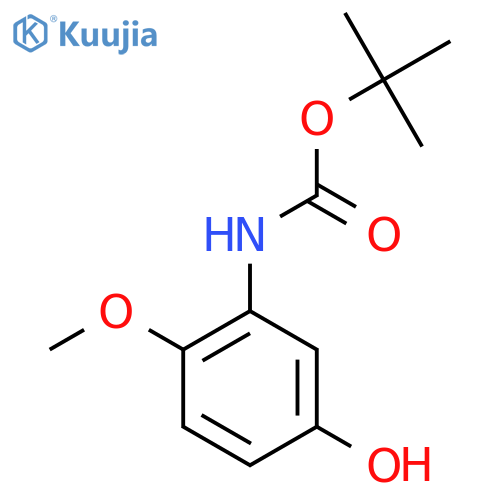

Cas no 2353596-62-8 (tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate)

tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate

- EN300-7110466

- 2353596-62-8

-

- インチ: 1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-7-8(14)5-6-10(9)16-4/h5-7,14H,1-4H3,(H,13,15)

- InChIKey: YKQYGBQOWQYNQF-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=C(C=CC=1OC)O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 239.11575802g/mol

- どういたいしつりょう: 239.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 67.8Ų

tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7110466-1.0g |

tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate |

2353596-62-8 | 95.0% | 1.0g |

$671.0 | 2025-03-12 | |

| Enamine | EN300-7110466-0.05g |

tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate |

2353596-62-8 | 95.0% | 0.05g |

$563.0 | 2025-03-12 | |

| Enamine | EN300-7110466-0.5g |

tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate |

2353596-62-8 | 95.0% | 0.5g |

$645.0 | 2025-03-12 | |

| Enamine | EN300-7110466-0.25g |

tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate |

2353596-62-8 | 95.0% | 0.25g |

$617.0 | 2025-03-12 | |

| Enamine | EN300-7110466-5.0g |

tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate |

2353596-62-8 | 95.0% | 5.0g |

$1945.0 | 2025-03-12 | |

| Enamine | EN300-7110466-2.5g |

tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate |

2353596-62-8 | 95.0% | 2.5g |

$1315.0 | 2025-03-12 | |

| Enamine | EN300-7110466-10.0g |

tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate |

2353596-62-8 | 95.0% | 10.0g |

$2884.0 | 2025-03-12 | |

| Enamine | EN300-7110466-0.1g |

tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate |

2353596-62-8 | 95.0% | 0.1g |

$591.0 | 2025-03-12 |

tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate 関連文献

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamateに関する追加情報

Professional Introduction to Tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate (CAS No. 2353596-62-8)

Tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate, with the chemical formula C11H13NO3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2353596-62-8, has garnered attention due to its structural features and potential applications in the development of novel therapeutic agents. The presence of both hydroxyl and methoxy substituents on the aromatic ring, coupled with the carbamate functional group, makes it a versatile intermediate in synthetic chemistry.

The tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate structure is characterized by a phenolic core, which is a common motif in many biologically active molecules. The hydroxyl group at the 5-position and the methoxy group at the 2-position introduce polarity and reactivity, making this compound a valuable building block for further derivatization. The tert-butyl carbamate moiety enhances the stability of the molecule while providing a handle for further chemical modifications, such as coupling reactions or hydrolysis.

In recent years, there has been growing interest in compounds containing phenolic and methoxy groups due to their demonstrated pharmacological properties. These groups are often involved in hydrogen bonding interactions with biological targets, which can modulate the activity of small molecules. For instance, derivatives of 5-hydroxy-2-methoxyphenyl have shown promise in various therapeutic areas, including anti-inflammatory, antioxidant, and anticancer applications. The carbamate functionality further expands the potential uses of this compound by enabling its incorporation into more complex molecular architectures.

The synthesis of tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate typically involves multi-step organic transformations, starting from readily available aromatic precursors. One common approach involves the protection of a hydroxyl group as an ether or ester, followed by carbamate formation using a suitable activating agent. The tert-butyl group is often introduced via reaction with di-tert-butyl dicarbonate (Boc2O), which provides excellent stability under various reaction conditions. This synthetic route highlights the compound's utility as a synthetic intermediate in medicinal chemistry.

Recent advancements in computational chemistry have enabled more efficient design and optimization of molecules like tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate. Molecular modeling studies have been employed to predict binding affinities and interactions with biological targets, facilitating the development of lead compounds for drug discovery. These computational tools have helped researchers identify key structural features that enhance bioactivity, such as optimal positioning of hydroxyl and methoxy groups for maximum interaction with receptors or enzymes.

The pharmacological potential of tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate has been explored in several preclinical studies. Researchers have investigated its effects on various cellular pathways, including those involved in inflammation and oxidative stress. Initial findings suggest that this compound may exhibit anti-inflammatory properties by modulating key signaling cascades. Additionally, its ability to scavenge reactive oxygen species has been attributed to the presence of the hydroxyl group, which is known to participate in redox reactions.

In conclusion, tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate (CAS No. 2353596-62-8) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in medicinal chemistry libraries. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this one are likely to play an increasingly important role in drug discovery and development.

2353596-62-8 (tert-butyl N-(5-hydroxy-2-methoxyphenyl)carbamate) 関連製品

- 1806994-06-8(4-(Aminomethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)

- 157836-53-8(5-methyl-2-phenyl-3-furaldehyde)

- 1697194-67-4(3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid)

- 2228243-05-6(1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine)

- 1191063-84-9(2-(4-bromo-3-fluorophenyl)ethan-1-amine)

- 2137513-80-3(2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid)

- 1214352-67-6(2-Fluoro-6-phenylphenol)

- 1152523-12-0(3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-propylamine)

- 1140495-90-4(4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole)

- 444185-14-2((2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide)